

# In Vitro Antiviral Activity of Interleukin-27: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Antiviral agent 27 |           |
| Cat. No.:            | B15140283          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Interleukin-27 (IL-27), a pleiotropic cytokine belonging to the IL-12 family, has emerged as a significant modulator of immune responses with potent in vitro antiviral activities against a broad spectrum of viruses. This technical guide provides an in-depth overview of the in vitro antiviral properties of IL-27, focusing on its efficacy against key human pathogens such as Human Immunodeficiency Virus (HIV), Influenza A Virus (IAV), and Hepatitis B Virus (HBV). This document details the experimental methodologies used to quantify its antiviral effects, presents available quantitative data in a structured format, and elucidates the key signaling pathways involved in its mechanism of action.

### Introduction

Interleukin-27 is a heterodimeric cytokine composed of two subunits, Epstein-Barr virus-induced gene 3 (EBI3) and IL-27p28.[1] Primarily produced by antigen-presenting cells, IL-27 signals through a receptor complex consisting of IL-27Rα (also known as WSX-1) and gp130, activating the JAK-STAT signaling pathway.[1] While initially characterized for its role in T-cell differentiation, a growing body of evidence highlights its direct and indirect antiviral functions. IL-27 has been shown to inhibit the replication of a wide range of viruses, including HIV, influenza viruses, and hepatitis viruses, making it a person of interest for the development of novel antiviral therapeutics.[1] This guide serves as a comprehensive resource for researchers investigating the antiviral potential of IL-27.



# Quantitative In Vitro Antiviral Activity of Interleukin-27

The antiviral efficacy of IL-27 has been quantified against several viruses using various in vitro cell culture models. The following tables summarize the available data on the dose-dependent inhibition of viral replication by IL-27.

Table 1: In Vitro Antiviral Activity of IL-27 against HIV-1

| Cell Type                                     | Virus Strain | IL-27<br>Concentration | % Inhibition of<br>Viral<br>Replication | Reference |
|-----------------------------------------------|--------------|------------------------|-----------------------------------------|-----------|
| Monocyte-<br>derived<br>Macrophages<br>(MDMs) | HIV-1AD8     | 30 ng/mL               | 60.9%                                   | [2]       |
| Monocyte-<br>derived<br>Macrophages<br>(MDMs) | HIV-1AD8     | 100 ng/mL              | 79.0%                                   | [2]       |
| Monocyte-<br>derived<br>Macrophages<br>(MDMs) | HIV-1BAL     | Not specified          | Strong inhibition                       |           |

Table 2: In Vitro Antiviral Activity of IL-27 against Other Viruses



| Virus                                | Cell Line                 | Key Findings                                                               | Reference                  |
|--------------------------------------|---------------------------|----------------------------------------------------------------------------|----------------------------|
| Influenza A Virus<br>(Pandemic H1N1) | THP-1-derived macrophages | Dose-dependent inhibition of viral infection.                              | Not specified in abstracts |
| Hepatitis B Virus<br>(HBV)           | HepG2.2.15                | IL-27 is induced by HBV infection, suggesting a role in the host response. |                            |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments used to assess the in vitro antiviral activity of IL-27.

### **Cell Culture and Macrophage Differentiation**

Monocyte-derived macrophages (MDMs) are a primary cell type used to study the anti-HIV activity of IL-27.

- Isolation of Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from PBMCs by positive selection using anti-CD14 magnetic beads.
- Differentiation of Macrophages:
  - M-CSF-differentiated Macrophages (M-Mac): Monocytes are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillinstreptomycin, and macrophage colony-stimulating factor (M-CSF).
  - IL-27-differentiated Macrophages (I-Mac): Monocytes are cultured under the same conditions as M-Macs with the addition of recombinant human IL-27 (typically 50 ng/mL) for the entire differentiation period (usually 7 days).

# **In Vitro Antiviral Assays**



This assay quantifies the amount of HIV-1 p24 capsid protein in culture supernatants, which is a direct measure of viral replication.

 Principle: A sandwich ELISA format is used where a capture antibody specific for p24 is coated onto a 96-well plate. The sample containing p24 is added, followed by a biotinylated detection antibody. Streptavidin-horseradish peroxidase (HRP) and a substrate are then used to generate a colorimetric signal that is proportional to the amount of p24.

#### Protocol:

- Coat a 96-well plate with a monoclonal anti-HIV-1 p24 antibody overnight at 4°C.
- Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
- Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
- Add cell culture supernatants (appropriately diluted) and p24 standards to the wells and incubate for 2 hours at 37°C.
- Wash the plate.
- Add a biotinylated polyclonal anti-HIV-1 p24 antibody and incubate for 1 hour at 37°C.
- Wash the plate.
- Add streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.
- Wash the plate.
- Add TMB substrate and incubate in the dark until color develops.
- Stop the reaction with a stop solution (e.g., 2N H2SO4).
- Read the absorbance at 450 nm using a microplate reader.
- Calculate the p24 concentration in the samples by interpolating from the standard curve.



This assay is the gold standard for quantifying the infectivity of many viruses and the neutralizing activity of antiviral compounds.

Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus
in the presence or absence of the antiviral agent. The cells are then overlaid with a semisolid medium that restricts the spread of progeny virus, leading to the formation of localized
areas of infected cells called plaques. The number of plaques is then counted, and the
percentage of plaque reduction in the presence of the antiviral agent is calculated.

#### Protocol:

- Seed a suitable cell line (e.g., MDCK for influenza virus) in 6-well or 12-well plates to form a confluent monolayer.
- Prepare serial dilutions of IL-27 in a serum-free medium.
- Mix the IL-27 dilutions with a constant amount of virus (e.g., 100 plaque-forming units,
   PFU) and incubate for 1 hour at 37°C to allow for neutralization.
- Wash the cell monolayers with PBS and infect with the virus/IL-27 mixture for 1 hour at 37°C.
- Remove the inoculum and overlay the cells with a semi-solid medium (e.g., MEM containing 0.7% agarose) with or without IL-27.
- Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
- Fix the cells with a fixative solution (e.g., 4% formaldehyde) and stain with a staining solution (e.g., 0.1% crystal violet).
- Count the number of plagues in each well.
- Calculate the percentage of plaque reduction as follows: [1 (Number of plaques in treated wells / Number of plaques in untreated wells)] x 100.

This method is used to quantify the amount of viral nucleic acid (RNA or DNA) in infected cells or culture supernatants.



Principle: Viral RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA
is then amplified in a real-time PCR machine using virus-specific primers and a fluorescent
probe. The amount of fluorescence detected is proportional to the amount of amplified viral
DNA, allowing for the quantification of the initial amount of viral RNA.

#### Protocol:

- RNA Extraction: Isolate total RNA from infected cells or culture supernatants using a commercial RNA extraction kit.
- Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

#### Real-Time PCR:

- Prepare a reaction mixture containing the cDNA, virus-specific forward and reverse primers, a fluorescent probe (e.g., TaqMan probe), and a real-time PCR master mix.
- Perform the real-time PCR using a thermal cycler with the appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
- A standard curve is generated using serial dilutions of a plasmid containing the target viral sequence to quantify the viral copy number in the samples.
- Primer and probe sequences are specific to the virus being studied and should be obtained from published literature.

# **Signaling Pathways and Mechanism of Action**

The antiviral effects of IL-27 are primarily mediated through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.

### The JAK-STAT Signaling Pathway

Upon binding of IL-27 to its receptor complex (IL-27R $\alpha$  and gp130), the associated Janus kinases, JAK1 and TYK2, are activated through trans-phosphorylation. These activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor. These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of







Transcription (STAT) proteins, primarily STAT1 and STAT3. Once recruited to the receptor, STAT1 and STAT3 are themselves phosphorylated by the JAKs. Phosphorylated STATs form homodimers or heterodimers, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes, thereby inducing the transcription of various antiviral genes, also known as interferon-stimulated genes (ISGs).





Click to download full resolution via product page

Caption: IL-27 mediated JAK-STAT signaling pathway leading to an antiviral state.



# **Experimental Workflow for Studying IL-27 Signaling**

A typical workflow to investigate the signaling pathways activated by IL-27 involves treating cells with IL-27 and then analyzing the phosphorylation of key signaling proteins and the expression of downstream target genes.



Click to download full resolution via product page

Caption: Experimental workflow for analyzing IL-27-induced signaling pathways.



### Conclusion

Interleukin-27 demonstrates significant in vitro antiviral activity against a variety of clinically relevant viruses. Its ability to induce a robust antiviral state, primarily through the JAK-STAT signaling pathway, highlights its potential as a novel therapeutic agent. This technical guide provides a foundational understanding of the methods used to evaluate the antiviral efficacy of IL-27 and the underlying molecular mechanisms. Further research is warranted to fully elucidate the therapeutic potential of IL-27 and to translate these promising in vitro findings into effective clinical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Antiviral Activities of Interleukin-27: A Partner for Interferons? PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Interleukin-27-polarized HIV-resistant M2 macrophages are a novel subtype of macrophages that express distinct antiviral gene profiles in individual cells: implication for the antiviral effect via different mechanisms in the individual cell-dependent manner [frontiersin.org]
- To cite this document: BenchChem. [In Vitro Antiviral Activity of Interleukin-27: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140283#antiviral-agent-27-in-vitro-antiviral-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com